2-Methylsulfanyl-1,3-dithiane
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Overview
Description
2-Methylsulfanyl-1,3-dithiane: is an organic compound with the molecular formula C5H10S3 . It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by a dithiane ring substituted with a methylsulfanyl group. It is used in various chemical reactions and has applications in organic synthesis due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylsulfanyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with methyl iodide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfanyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Substituted dithiane compounds.
Scientific Research Applications
Chemistry: 2-Methylsulfanyl-1,3-dithiane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the formation of carbon-carbon bonds .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives are studied for potential pharmacological activities. The compound’s unique structure makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1,3-dithiane involves its ability to undergo nucleophilic and electrophilic reactions. The dithiane ring can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the sulfur atoms in the ring can participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
1,3-Dithiane: A parent compound of 2-Methylsulfanyl-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another member of the dithiane family, used in organic synthesis for different applications.
2-Methyl-1,3-dithiolane: A similar compound with a slightly different ring structure, also used in organic synthesis.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other dithiane derivatives. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
14758-37-3 |
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Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S3/c1-6-5-7-3-2-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
ZBNRPLRWMTWWGU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1SCCCS1 |
Origin of Product |
United States |
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